![molecular formula C11H9ClOS2 B14917769 {5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methanol](/img/structure/B14917769.png)
{5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methanol
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Overview
Description
{5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol is an organic compound that features a thienyl group substituted with a chlorophenylsulfanyl moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol typically involves the reaction of 5-bromo-2-thiophenemethanol with 4-chlorothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for {5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorophenylsulfanyl group.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major products include 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarboxaldehyde or 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarboxylic acid.
Reduction: The major product is 2-thienylmethanol.
Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
{5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol involves its interaction with specific molecular targets. The chlorophenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thienyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde
- 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde
- 5-[(4-Chlorophenyl)sulfanyl]-1,3,4-thiadiazole-2-thiol
Uniqueness
{5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol is unique due to the presence of both a thienyl group and a methanol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9ClOS2 |
---|---|
Molecular Weight |
256.8 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methanol |
InChI |
InChI=1S/C11H9ClOS2/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13)15-11/h1-6,13H,7H2 |
InChI Key |
HWUILWIUAABMNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)CO)Cl |
Origin of Product |
United States |
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